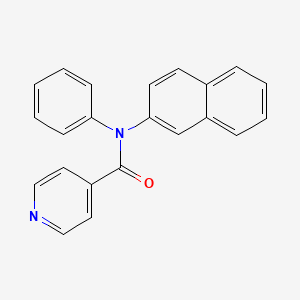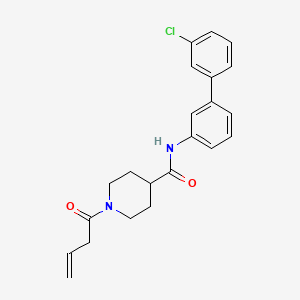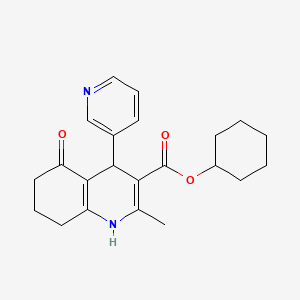![molecular formula C15H17ClN2 B5143753 N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, also known as ACQH, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves its ability to bind to specific targets in cells, including DNA and proteins. This binding leads to changes in gene expression and protein function, ultimately resulting in the observed biological effects of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride.
Biochemical and Physiological Effects:
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, including further studies on its potential use in cancer therapy, neuroprotection, and drug discovery. Additionally, there is a need for further research on the toxicity of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride and its potential side effects, as well as studies on its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, which can help to facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction between 2,3-dihydro-1H-cyclopenta[b]quinoline and allylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in its hydrochloride form.
Applications De Recherche Scientifique
N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied extensively for its potential use in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-10-16-15-11-6-3-4-8-13(11)17-14-9-5-7-12(14)15;/h2-4,6,8H,1,5,7,9-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKPCKITCVOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)


![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)